molecular formula C17H25BO3 B13044768 2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13044768
M. Wt: 288.2 g/mol
InChI Key: BBLXQXYOTXFPEG-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring a cyclobutyl ring substituted with a benzyloxy group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of an alkene with a suitable diene.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a cyclobutyl halide.

    Formation of the Dioxaborolane Moiety: The final step involves the reaction of the cyclobutyl-benzyloxy intermediate with bis(pinacolato)diboron under palladium-catalyzed conditions to form the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene.

    Oxidation: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but typically include substituted cyclobutyl derivatives.

Scientific Research Applications

2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.

    Medicinal Chemistry: The compound can be used to synthesize potential drug candidates by forming carbon-carbon bonds with various pharmacophores.

    Material Science: It can be employed in the synthesis of organic materials with specific electronic or optical properties.

    Biological Research: The compound can be used to label biomolecules for imaging or tracking purposes.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the cyclobutyl and benzyloxy groups.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar boronic ester but with a phenyl group instead of the cyclobutyl-benzyloxy moiety.

    Cyclobutylboronic Acid: Contains the cyclobutyl ring but lacks the dioxaborolane and benzyloxy groups.

Uniqueness

2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclobutyl ring, a benzyloxy group, and a dioxaborolane moiety. This unique structure allows it to participate in specific reactions and applications that other boronic esters may not be suitable for, particularly in the synthesis of complex organic molecules with specific structural requirements.

Properties

Molecular Formula

C17H25BO3

Molecular Weight

288.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-phenylmethoxycyclobutyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)14-10-15(11-14)19-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3

InChI Key

BBLXQXYOTXFPEG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(C2)OCC3=CC=CC=C3

Origin of Product

United States

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